molecular formula C17H21N5O2S B5557649 N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B5557649
M. Wt: 359.4 g/mol
InChI Key: AVTXPKAFCATFGJ-UHFFFAOYSA-N
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Description

N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C17H21N5O2S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.14159610 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Synthesis and Biological Properties : A variety of similar compounds have been synthesized and characterized for potential biological activities. These activities include anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. For instance, Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds displayed varying degrees of activity in the tested assays, with some showing promising results as therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Applications

Antibacterial Activity : The synthesis of azole derivatives and their evaluation for antibacterial activity represent another area of application. I. Tumosienė et al. (2012) reported on the synthesis of compounds with potential antibacterial activity against specific bacterial strains, highlighting the versatility of these molecules in developing new antimicrobial agents (Tumosienė et al., 2012).

Insecticidal and Antifungal Properties

Insecticidal Activity : Compounds containing similar structural elements have been explored for their potential insecticidal properties. L. Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, exhibiting good insecticidal activities against specific pests. This suggests the potential of such compounds in agricultural applications (Qi et al., 2014).

Potential as Urease Inhibitors

Urease Inhibition : M. Abbasi et al. (2020) synthesized a novel series of bi-heterocyclic propanamides with potent urease inhibitory activity. These findings suggest that compounds with similar chemical structures could serve as leads for the development of new urease inhibitors, offering potential applications in treating diseases related to urease activity (Abbasi et al., 2020).

Properties

IUPAC Name

N-[[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11-14(12(2)22(3)20-11)6-7-16(23)18-10-17-19-15(21-24-17)9-13-5-4-8-25-13/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXPKAFCATFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NCC2=NC(=NO2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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